molecular formula C15H17NO B3171134 4-(2-Ethylphenoxy)-3-methylaniline CAS No. 946663-58-7

4-(2-Ethylphenoxy)-3-methylaniline

Cat. No.: B3171134
CAS No.: 946663-58-7
M. Wt: 227.3 g/mol
InChI Key: YBVPLXVZIGJLRX-UHFFFAOYSA-N
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Description

4-(2-Ethylphenoxy)-3-methylaniline is an organic compound with the molecular formula C15H17NO It is a derivative of aniline, where the aniline ring is substituted with a 2-ethylphenoxy group at the 4-position and a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethylphenoxy)-3-methylaniline can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. The starting material, 2-ethylphenol, is first converted to 2-ethylphenoxy chloride using thionyl chloride. This intermediate is then reacted with 3-methylaniline in the presence of a base such as sodium hydroxide to yield the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethylphenoxy)-3-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it to the corresponding amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-(2-Ethylphenoxy)-3-methylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 4-(2-Ethylphenoxy)-3-methylaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methylphenoxy)-3-methylaniline
  • 4-(2-Ethylphenoxy)-2-methylaniline
  • 4-(2-Ethylphenoxy)-3-ethylaniline

Uniqueness

4-(2-Ethylphenoxy)-3-methylaniline is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions with other molecules. This distinct structure can result in different chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-(2-ethylphenoxy)-3-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-3-12-6-4-5-7-15(12)17-14-9-8-13(16)10-11(14)2/h4-10H,3,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBVPLXVZIGJLRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OC2=C(C=C(C=C2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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